TAK-243 - 1450833-55-2

TAK-243

Catalog Number: EVT-287507
CAS Number: 1450833-55-2
Molecular Formula: C19H20F3N5O5S2
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), also known as ubiquitin-like modifier activating enzyme 1 (UBA1), a critical component of the ubiquitin-proteasome system (UPS) [, ]. The UPS plays a crucial role in maintaining cellular proteostasis by regulating the degradation of proteins involved in various cellular processes such as cell cycle progression, DNA repair, and apoptosis [, ]. TAK-243 selectively targets UBA1, the initiating enzyme in the ubiquitination cascade, thus disrupting the entire ubiquitin signaling pathway []. This disruption leads to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and ultimately, cell death []. While primarily investigated for its anticancer properties, TAK-243 serves as a valuable tool in basic research to study the intricacies of the UPS and its role in various cellular processes.

Molecular Structure Analysis

The molecular structure of TAK-243 has been elucidated through X-ray crystallography studies demonstrating its binding to the adenylation domain of UBA1 []. The molecule consists of an adenosine sulfamate core structure, similar to pevonedistat, but with distinct substitutions that contribute to its high selectivity for UBA1 over other E1 enzymes []. The presence of a trifluoromethylthiophenyl group on the pyrazolopyrimidine ring system is thought to be crucial for its interaction with the enzyme's active site []. Detailed structural information is essential for understanding the molecular basis of TAK-243's specificity and for developing derivatives with improved pharmacological properties.

Chemical Reactions Analysis

The primary chemical reaction associated with TAK-243 is its covalent modification of UBA1 []. TAK-243 acts as a substrate-assisted inhibitor, forming a stable adduct with ubiquitin that mimics the ubiquitin-adenylate intermediate []. This covalent adduct formation irreversibly inhibits UBA1, effectively shutting down the ubiquitination cascade []. Further studies are needed to explore other potential chemical reactions of TAK-243 and their implications for its biological activity.

Mechanism of Action

TAK-243 exerts its biological effects primarily by inhibiting the enzymatic activity of UBA1, leading to a cascade of downstream effects that culminate in cell death []:

a. Inhibition of UBA1: TAK-243 binds to the ATP-binding pocket of UBA1, forming a covalent adduct with ubiquitin and preventing the transfer of ubiquitin to E2 enzymes [].

b. Disruption of Ubiquitination: The inhibition of UBA1 disrupts the entire ubiquitination cascade, leading to the accumulation of proteins normally targeted for degradation by the proteasome [].

c. Induction of ER Stress: The accumulation of misfolded proteins overwhelms the protein degradation machinery, leading to ER stress and activation of the UPR [, ].

d. Apoptosis: Prolonged ER stress triggers apoptotic pathways, leading to cell death [].

Applications

a. Hematologic Malignancies: Studies have demonstrated the efficacy of TAK-243 in preclinical models of acute myeloid leukemia (AML) [], multiple myeloma (MM) [], and chronic lymphocytic leukemia (CLL) []. In these models, TAK-243 demonstrated potent anti-tumor activity, overcame drug resistance, and exhibited synergistic effects when combined with other anti-cancer agents.

b. Solid Tumors: TAK-243 has also shown potential in preclinical models of solid tumors, including small cell lung cancer (SCLC) [], triple-negative breast cancer (TNBC) [], and glioblastoma []. In these models, TAK-243 displayed significant tumor growth inhibition and enhanced the efficacy of other therapies, such as radiotherapy.

c. Parasitic Infections: Recent research has highlighted the potential of TAK-243 as an antimalarial agent. Studies have shown that TAK-243 effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its ubiquitination pathway [].

d. Basic Research: Beyond its therapeutic potential, TAK-243 serves as a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes. Researchers have employed TAK-243 to investigate the role of ubiquitination in DNA damage repair [], protein trafficking [], and immune signaling [].

Future Directions

[1] TAK-243 Is a Selective UBA1 Inhibitor That Displays Preclinical Activity in Acute Myeloid Leukemia (AML) [] The Anti-Tumor Effect of the Ubiquitin-Activating Enzyme (UAE) Inhibitor TAK-243 on Pre-Clinical Models of Multiple Myeloma [] Abstract 2699: Targeting an ubiquitin-activating enzyme in small-cell lung cancer (SCLC) [] Abstract 3719: TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), disrupts DNA damage repair and sensitizes tumor cells and xenografts to ionizing radiation [] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer [] TAK-243, a Small Molecule Inhibitor of Ubiquitin-Activating Enzyme (UAE), Induces ER Stress and Apoptosis in CLL Cells [] The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML [] A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity [] Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [] ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1. [] Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [] A Genome-Wide CRISPR/Cas9 Knockout Screen Identifies BEND3 As a Determinant of Sensitivity to UBA1 Inhibition in Acute Myeloid Leukemia [] Abstract 1055: Screens of targeted agents combined with the ubiquitin activating enzyme inhibitor TAK-243 or the pan-Akt inhibitor ipatasertib identified combinations that are effective in patient-derived complex spheroids [] UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [] Genomic screening reveals UBA1 as a potent and druggable target in c-MYC-high TNBC models [] SLFN11 Inactivation Induces Proteotoxic Stress and Sensitizes Cancer Cells to Ubiquitin Activating Enzyme Inhibitor TAK-243 [] Genomic screening reveals ubiquitin-like modifier activating enzyme 1 as a potent and druggable target in c-MYC-high triple negative breast cancer models [] Abstract B2: Polyubiquitin heterogeneity in colorectal cancer and its liver metastatic cancers: implications for TAK-243 (MLN7243) pharmacodynamic marker sampling and interpretation [] Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma. [] Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [] Abstract P1-19-28: Genomic screening reveals UBA1 as a potent and druggable target in diverse models of triple negative breast cancer [] Preclinical comparison of proteasome and ubiquitin E1 enzyme inhibitors in cutaneous squamous cell carcinoma: the identification of mechanisms of differential sensitivity [] Protein ubiquitylation is essential for the schizont to merozoite transition in Plasmodium falciparum blood-stage development [] Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development [] Proteasomal pathway inhibition as a potential therapy for NF2-associated meningioma and schwannoma. [] SLFN11’s surveillance role in protein homeostasis [] Targeting ubiquitin-activating enzyme induces ER stress-mediated apoptosis in B-cell lymphoma cells.[28] NRF3-POMP-20S Proteasome Assembly Axis Promotes Cancer Development via Ubiquitin-Independent Proteolysis of p53 and Retinoblastoma Protein [] Ubiquitin-mediated receptor degradation contributes to development of tolerance to MrgC agonist-induced pain inhibition in neuropathic rats. [] Plasmodium Circumsporozoite Protein Enhances the Efficacy of Gefitinib in Lung Adenocarcinoma Cells by Inhibiting Autophagy via Proteasomal Degradation of LC3B [] UAE Inhibitor TAK-243 [] Varied Role of Ubiquitylation in Generating MHC Class I Peptide Ligands [] Knowing then defeating: The Ubiquitin activating enzyme, a promising target for cancer therapy [] Dynamic regulation of dynein localization revealed by small molecule inhibitors of ubiquitination enzymes [] Pharmacologic inhibition of the ubiquitin-activating enzyme induces ER stress and apoptosis in chronic lymphocytic leukemia and ibrutinib-resistant mantle cell lymphoma cells [] Cross-species identification of PIP5K1-, splicing- and ubiquitin-related pathways as potential targets for RB1-deficient cells. [] Direct Conjugation of NEDD8 to the N-Terminus of a Model Protein Can Induce Degradation [] Kiss of Death: Ring Finger 216 Regulates Toll-like Receptor 8 Stability through Ubiquitination [] Ubiquitin-proteasome System Is a Promising Target for Killing Cisplatin-resistant Bladder Cancer Cells [] Inhibition of Topors Ubiquitin Ligase Augments the Efficacy of DNA Hypomethylating Agents through DNMT1 Stabilization[41] Abstract 4555: Aryl-hydrocarbon receptor inhibitors in combination with anticancer agents, especially proteasome pathway inhibitors, in a complex spheroid screen using patient-derived cell lines can result in greater-than additive cytotoxicity

Bortezomib (VELCADE®)

    Compound Description: Bortezomib is a proteasome inhibitor that has received regulatory approval for use in various multiple myeloma settings. It acts by binding to and inhibiting the proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin []. This inhibition leads to an accumulation of proteins within the cell, ultimately triggering apoptosis, or programmed cell death.

    Relevance: Bortezomib targets the proteasome, which is the downstream effector of the ubiquitin pathway that TAK-243 inhibits []. While both compounds ultimately disrupt the ubiquitin-proteasome system (UPS), they do so at different points in the pathway. TAK-243 inhibits the initial step of ubiquitin activation, while bortezomib inhibits the final step of protein degradation by the proteasome. This difference in mechanism of action suggests that TAK-243 may overcome resistance mechanisms to proteasome inhibitors like bortezomib, making it a promising therapeutic option for patients who have developed resistance to these drugs. Additionally, the combined use of TAK-243 and bortezomib may have synergistic effects in killing cancer cells due to their complementary mechanisms of action.

Pevonedistat (MLN4924)

    Compound Description: Pevonedistat is an investigational small-molecule inhibitor of NEDD8-activating enzyme (NAE). Similar to TAK-243, it belongs to the class of mechanism-based E1 inhibitors []. Pevonedistat inhibits the activation of NEDD8, another ubiquitin-like protein, by preventing its conjugation to target proteins []. This inhibition disrupts several cellular processes, including cell cycle progression and DNA repair, leading to cell death.

MLN4924

    Compound Description: MLN4924, also known as pevonedistat, is an investigational small-molecule inhibitor of the NEDD8 Activating Enzyme (NAE) []. Like TAK-243, it forms a covalent adduct with its target, mimicking a key intermediate in the enzymatic reaction and ultimately inhibiting protein neddylation.

    Relevance: MLN4924 and TAK-243 are both adenosyl sulfamate inhibitors that target E1 enzymes involved in ubiquitin-like protein conjugation, although they display distinct specificities []. MLN4924 selectively inhibits NAE, responsible for NEDD8 activation, while TAK-243 targets UBA1, the main ubiquitin-activating enzyme. This difference in target specificity arises from variations in their chemical structures and interactions with the active sites of these enzymes. Studying these compounds side-by-side allows researchers to understand the specific roles of different ubiquitin-like protein pathways in cancer cell survival and to potentially develop more targeted and effective therapies.

ABPA3

    Compound Description: ABPA3 is an adenosyl sulfamate inhibitor that exhibits inhibitory activity against E1 enzymes []. It forms a covalent adduct with its target, similar to MLN7243 and MLN4924, but displays a distinct specificity profile.

    Relevance: ABPA3, alongside MLN7243 (TAK-243) and MLN4924, belongs to the adenosyl sulfamate class of E1 enzyme inhibitors and shares structural similarities with them []. Crystal structures of these inhibitors bound to their respective E1 enzymes have provided valuable insights into their mechanisms of action and specificity determinants. Understanding these differences in specificity is crucial for developing more selective and potent inhibitors targeting specific E1 enzymes, ultimately leading to more effective cancer therapies with fewer off-target effects.

    Compound Description: Ixazomib is a proteasome inhibitor that disrupts the UPS by directly targeting the proteasome's chymotrypsin-like activity [, ]. This inhibition leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells.

    Relevance: Ixazomib and TAK-243 both target the ubiquitin proteasome system, although they act at different stages and through distinct mechanisms. TAK-243 inhibits the first step by blocking the ubiquitin-activating enzyme (UAE), whereas ixazomib directly inhibits the proteasome, which is responsible for degrading ubiquitin-tagged proteins [, , ]. This difference in their mechanisms of action suggests that these drugs could potentially be used sequentially or in combination to target different aspects of the UPS and enhance the efficacy of cancer treatment, particularly in cases where resistance to proteasome inhibitors arises.

Carfilzomib

    Compound Description: Carfilzomib is a proteasome inhibitor with a distinct mechanism of action compared to TAK-243. It irreversibly inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins and cell death [].

    Relevance: Both carfilzomib and TAK-243 target the ubiquitin-proteasome system, although through distinct mechanisms. Carfilzomib acts directly on the proteasome, while TAK-243 inhibits the upstream ubiquitin-activating enzyme (UBA1) []. The different mechanisms of action suggest that combining these drugs could have a synergistic effect on cancer cells, potentially overcoming resistance mechanisms. Further research is needed to explore the therapeutic potential of combining carfilzomib and TAK-243 in treating various cancers.

Properties

CAS Number

1450833-55-2

Product Name

TAK-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.